An In-depth Technical Guide to 2-(3-Aminopropyl)phenol (CAS 90765-59-6)
An In-depth Technical Guide to 2-(3-Aminopropyl)phenol (CAS 90765-59-6)
Section 1: Introduction and Scope
This technical guide provides a comprehensive overview of 2-(3-Aminopropyl)phenol, CAS No. 90765-59-6. Intended for researchers, chemists, and professionals in drug discovery and development, this document synthesizes the available physicochemical data, discusses its reactivity profile, and offers practical, field-proven protocols for its handling and analysis.
It is critical to note that while this compound is commercially available, detailed characterization and application data in peer-reviewed literature is sparse.[1] Consequently, this guide combines direct data with expert analysis based on the compound's structural features—a phenol ring and a primary alkylamine—to provide a robust and scientifically grounded resource. A key objective is to clearly distinguish this ortho-substituted phenol from its more frequently documented meta- and para-isomers, such as 3-(2-aminopropyl)phenol, to prevent data misattribution.[2][3][4]
Section 2: Physicochemical and Structural Properties
The fundamental identity of a compound is established by its structural and physical properties. 2-(3-Aminopropyl)phenol is an organic building block featuring a propyl amine chain attached to a phenol ring at the ortho position.
Chemical Structure and Identifiers
The unique spatial arrangement of its functional groups dictates its chemical behavior and potential applications.
Figure 1: Chemical structure of 2-(3-Aminopropyl)phenol.
Tabulated Physicochemical Data
Quantitative data provides a cornerstone for experimental design, from solvent selection to reaction temperature. The following table summarizes the key properties compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 90765-59-6 | [1][5][6] |
| Molecular Formula | C₉H₁₃NO | [1][5][7] |
| Molecular Weight | 151.21 g/mol | [1][5] |
| Boiling Point | 274.4 °C at 760 mmHg | [5] |
| Density | 1.073 g/cm³ | [5] |
| SMILES | OC1=CC=CC=C1CCCN | [1] |
| InChI Key | QWGDENNPWXKGPQ-UHFFFAOYSA-N | [5] |
Section 3: Spectral and Analytical Characterization
While specific spectra for this compound are typically provided only upon purchase from a vendor, its structure allows for the confident prediction of key spectral features essential for identity confirmation.
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¹H NMR (Proton NMR): The spectrum should exhibit distinct signals for the aromatic protons (multiplets in the ~6.7-7.2 ppm range), the phenolic hydroxyl proton (a broad singlet, position variable with solvent and concentration), and the aliphatic propyl chain protons. The methylene group adjacent to the amine (-CH₂-N) would likely appear as a triplet around 2.7-2.9 ppm, the methylene adjacent to the aromatic ring (Ar-CH₂) as a triplet around 2.5-2.7 ppm, and the central methylene group as a multiplet around 1.7-1.9 ppm. The amine protons (-NH₂) will present as a broad singlet.
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¹³C NMR (Carbon NMR): Expect nine distinct carbon signals. The aromatic carbons will appear in the ~115-155 ppm region, with the carbon bearing the hydroxyl group being the most downfield. The three aliphatic carbons will resonate in the upfield region (~25-45 ppm).
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IR (Infrared) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the phenol (~3200-3600 cm⁻¹), N-H stretching for the primary amine (~3300-3500 cm⁻¹, often two bands), C-H stretches for the aromatic ring (>3000 cm⁻¹) and aliphatic chain (<3000 cm⁻¹), and a strong C-O stretching band around 1200-1250 cm⁻¹.
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Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 151. Key fragmentation patterns would likely involve the loss of the aminopropyl side chain or cleavage at the benzylic position.
Section 4: Reactivity Profile and Synthetic Considerations
The utility of 2-(3-Aminopropyl)phenol in synthesis stems from the distinct reactivity of its three structural components: the aromatic ring, the phenolic hydroxyl group, and the primary amine.
Figure 3: Workflow for the Shake-Flask solubility determination method.
Methodology:
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Preparation: Add an excess amount of 2-(3-Aminopropyl)phenol to a precisely known volume (e.g., 5.0 mL) of the test solvent (e.g., purified water, ethanol, DMSO) in a sealed glass vial. The excess solid should be clearly visible.
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Equilibration: Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached.
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Separation: After incubation, allow the suspension to settle. Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to create a compact pellet of the undissolved solid. [2]4. Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining micro-particulates, filter it through a chemical-resistant syringe filter (e.g., 0.45 µm PTFE).
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Quantification: Prepare a series of dilutions of the filtrate. Quantify the concentration of 2-(3-Aminopropyl)phenol in the diluted filtrate using a pre-validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve. [2]The calculated concentration represents the compound's solubility under the tested conditions.
Protocol: Purity Analysis by Reverse-Phase HPLC
Objective: To establish the purity of a sample and identify any potential impurities.
Instrumentation & Conditions:
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HPLC System: Standard system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
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Mobile Phase B: 0.1% TFA in Acetonitrile.
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Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation: Dissolve a small, accurately weighed amount of 2-(3-Aminopropyl)phenol in a suitable solvent (e.g., 50:50 Water:Acetonitrile) to a concentration of ~1 mg/mL.
-
Injection: Inject the sample onto the equilibrated HPLC system.
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Analysis: Integrate the area of all peaks in the resulting chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Section 7: Applications and Research Interest
While no specific, large-scale applications for 2-(3-Aminopropyl)phenol are documented, its structure makes it a valuable intermediate in several areas of chemical research:
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Pharmaceutical Scaffolding: As a bifunctional molecule, it can serve as a starting point for synthesizing more complex molecules. The primary amine can be used as a handle to introduce diverse functionalities, while the phenol can participate in forming ether or ester linkages, making it a versatile scaffold for building libraries of compounds for biological screening.
-
Ligand Synthesis: The phenoxy-amine motif is present in various biologically active molecules. This compound could be used in the synthesis of novel ligands for metal catalysis or as chelating agents.
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Material Science: Aminophenols are known precursors for the synthesis of polymers and dyes. [8]The specific ortho-substitution pattern could lead to materials with unique conformational or binding properties.
This guide serves as a foundational resource for any scientist beginning work with 2-(3-Aminopropyl)phenol. By understanding its core properties, reactivity, and handling requirements, researchers can confidently and safely incorporate this versatile building block into their synthetic and development programs.
Section 8: References
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WO2019209607A1 - Novel process for synthesis of a phenoxy diaminopyrimidine compound - Google Patents . Google Patents. Accessed January 21, 2026.
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CAS 1075-61-2 | 3-(2-Aminopropyl)phenol - Synblock . Synblock. Accessed January 21, 2026.
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Fabrication of a poly(m‑aminophenol)/3-aminopropyl triethoxysilane/graphene oxide ternary nanocomposite for removal of Cu(II) from aqueous solution - PubMed Central . PubMed Central. Accessed January 21, 2026.
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